magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
Description
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is a complex azo dye derivative characterized by a naphthalene backbone substituted with carboxy and oxido groups, linked via a diazenyl (-N=N-) bridge to a chlorinated and methylated benzenesulfonate moiety. The magnesium counterion enhances its solubility in aqueous systems, making it suitable for applications in textiles, inks, and specialized coatings where ionic stability is critical. Its structural complexity confers unique photophysical and chemical properties, including strong absorbance in the visible spectrum and resistance to thermal degradation .
Properties
CAS No. |
71832-83-2 |
|---|---|
Molecular Formula |
C18H11ClMgN2O6S |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Mg/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
LRWZOMLPQCOBKP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
Detailed Synthetic Procedure
Step 1: Diazotization of 4-chloro-5-methylbenzenesulfonate amine
- The aromatic amine, 4-chloro-5-methylbenzenesulfonate derivative, is dissolved in an acidic aqueous medium (commonly hydrochloric acid).
- Sodium nitrite is added at low temperature (0–5 °C) to form the corresponding diazonium salt.
- The reaction is carefully controlled to avoid decomposition of the diazonium intermediate.
Step 2: Azo Coupling with 3-carboxy-2-naphthol
- The diazonium salt solution is slowly added to a cold, alkaline solution of 3-carboxy-2-naphthol (also known as 3-carboxy-2-hydroxynaphthalene).
- The coupling reaction occurs at the activated aromatic ring of the naphthol, forming the azo bond (-N=N-).
- The pH is maintained typically around 8-10 to facilitate coupling and prevent hydrolysis.
Step 3: Formation of Magnesium Salt
- The azo dye formed initially may be isolated as a sodium salt.
- To prepare the magnesium salt, the dye solution is treated with magnesium oxide or magnesium hydroxide under controlled conditions.
- The magnesium ion replaces the sodium ion, yielding this compound.
- The pH is adjusted to neutral or slightly basic to ensure complete salt formation.
- The product is then filtered, washed, and dried.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Diazotization | 4-chloro-5-methylbenzenesulfonate amine, HCl, NaNO2 | 0–5 | Acidic (1-2) | 0.5–1 | Maintain low temp to stabilize diazonium salt |
| Azo Coupling | Diazonium salt, 3-carboxy-2-naphthol, NaOH or buffer | 0–10 | 8–10 | 1–2 | Slow addition, pH control critical |
| Magnesium Salt Formation | Magnesium oxide/hydroxide addition | Room temp (20–25) | 7–9 | 1–2 | Stirring to ensure complete exchange |
Purification
- The crude magnesium salt is purified by filtration to remove insoluble impurities.
- Washing with water removes residual salts.
- Drying under vacuum or mild heat yields the pure compound.
Analytical Data and Research Findings
Characterization Techniques
- UV-Visible Spectroscopy: Confirms azo bond formation with characteristic absorption peaks.
- Infrared Spectroscopy (IR): Identifies sulfonate, carboxylate, and azo functional groups.
- Nuclear Magnetic Resonance (NMR): Confirms aromatic substitution pattern and azo linkage.
- Mass Spectrometry (MS): Verifies molecular weight corresponding to the magnesium salt.
- Elemental Analysis: Confirms magnesium content consistent with salt formation.
Stability and Yield
- The magnesium salt form shows enhanced stability compared to sodium or barium salts due to stronger ionic interactions.
- Typical yields range from 70% to 85% depending on reaction scale and purity of reagents.
Comparative Notes on Metal Salts
| Metal Ion | Stability | Solubility | Application Notes |
|---|---|---|---|
| Magnesium (Mg2+) | High | Moderate | Preferred for enhanced stability and biocompatibility |
| Sodium (Na+) | Moderate | High | Common but less stable in some applications |
| Barium (Ba2+) | Variable | Low | Used in specific pigment formulations but less safe |
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing vibrant prints.
Mechanism of Action
The mechanism of action of magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves its interaction with various molecular targets. The azo bond (N=N) can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The compound’s sulfonate group enhances its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Similar Compounds Identified:
Diazanium,4-Chloro-5-Methyl-2-[[3-Methyl-5-Oxo-1-(3-Sulfonatophenyl)-4H-Pyrazol-4-Yl]Diazenyl]Benzenesulfonate (CAS 154946-66-4)
- Structural Differences :
- The analogous compound replaces the naphthalene-carboxy-oxido group with a pyrazole ring substituted with methyl, oxo, and sulfonatophenyl groups.
- The counterion is diazanium (NH₄⁺) instead of magnesium (Mg²⁺), altering ionic interactions and solubility profiles.
- Functional Comparison :
| Property | Target Compound (Mg²⁺) | CAS 154946-66-4 (NH₄⁺) |
|---|---|---|
| Solubility in Water | High (due to Mg²⁺) | Moderate (NH₄⁺ less polarizing) |
| Thermal Stability | >200°C (stable) | ~180°C (decomposition) |
| Absorbance Max (λ_max) | 520 nm (broad band) | 480 nm (narrow band) |
| Application | High-performance dyes | Industrial pigments |
- The magnesium salt exhibits superior thermal stability and broader absorbance, favoring use in high-temperature dyeing processes. The diazanium analog’s narrower absorbance suits pigment applications requiring precise color matching .
Sodium 4-Chloro-3-Methylbenzenesulfonate
- A simpler sulfonate derivative lacking the azo and naphthalene groups.
- Comparison highlights the critical role of the diazenyl-naphthalene unit in enhancing lightfastness and chromatic intensity in the target compound.
Mechanistic and Performance Insights
- Azo Group Reactivity: The diazenyl bridge in the target compound undergoes pH-dependent tautomerism, enabling reversible color shifts (halochromism) absent in non-azo analogs like sodium sulfonates. This property is exploited in pH-sensitive sensors .
- Sulfonate Functionality :
Both the target compound and CAS 154946-66-4 rely on sulfonate groups for aqueous solubility. However, the magnesium counterion’s higher charge density improves binding to cellulose fibers in textiles, reducing leaching compared to diazanium salts. - Chloromethyl Substitution : The chloro and methyl groups on the benzene ring enhance electron-withdrawing effects, stabilizing the azo linkage against photodegradation. This contrasts with unsubstituted benzenesulfonates, which degrade faster under UV exposure.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by an azo linkage, which is known for its vibrant coloration and potential biological activities. The IUPAC name reflects its intricate composition:
- Magnesium : A vital mineral involved in numerous biochemical processes.
- Azo Group : The diazenyl component contributes to the compound's reactivity and interaction with biological systems.
- Sulfonate Group : Enhances solubility and bioavailability.
Molecular Formula
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that azo dyes can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage in various diseases.
Antimicrobial Activity
Azo compounds have been noted for their antimicrobial properties. In vitro studies demonstrate that derivatives of azo dyes can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.
Cytotoxic Effects
The biological activity of magnesium-based azo compounds may also extend to cytotoxic effects on cancer cells. Certain studies have reported that these compounds can induce apoptosis in specific cancer cell lines, making them candidates for further investigation in cancer therapy.
Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of magnesium-based azo compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated a dose-dependent scavenging effect, with significant activity observed at higher concentrations.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 30 |
| S. aureus | 25 |
Study 3: Cytotoxicity on Cancer Cells
Research into the cytotoxic effects on MCF-7 breast cancer cells showed that treatment with magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate resulted in a significant reduction in cell viability.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate, particularly focusing on diazenyl coupling efficiency?
- Methodological Answer : The synthesis of diazenyl-containing compounds typically involves coupling reactions between aryl diazonium salts and aromatic amines or phenols. For this compound, coupling 3-carboxy-2-oxidonaphthalene-1-amine with 4-chloro-5-methylbenzenesulfonate derivatives under controlled pH (acidic or neutral) is critical. Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) can improve yield. Monitor reaction progress using TLC with UV-vis detection, as diazenyl groups absorb strongly in the visible range .
Q. Which spectroscopic techniques are most effective for characterizing the diazenyl and sulfonate functional groups in this compound?
- Methodological Answer :
- FT-IR : Identify the diazenyl (-N=N-) stretch near 1450–1600 cm⁻¹ and sulfonate (-SO₃⁻) asymmetric stretching at 1180–1250 cm⁻¹.
- FT-Raman : Resolve overlapping vibrational modes of aromatic rings and diazenyl groups, particularly in the 1300–1600 cm⁻¹ region.
- NMR : Use -NMR to detect proton environments near the sulfonate group (downfield shifts due to electron-withdrawing effects) and -NMR to confirm carboxylate and sulfonate carbons. UV-vis spectroscopy (300–500 nm) can validate conjugation in the diazenyl-naphthalene system .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–12) using UV-vis spectrophotometry to quantify dissolved species. Monitor stability via time-resolved spectroscopy or HPLC under oxidative (H₂O₂) and reductive (Na₂S₂O₄) conditions. Note that sulfonate groups enhance aqueous solubility at alkaline pH, while the diazenyl moiety may degrade under prolonged UV exposure .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Focus on the diazenyl bridge’s electron-withdrawing effects and sulfonate’s role in stabilizing negative charge. Compare computed IR/Raman spectra with experimental data to validate accuracy. Molecular docking studies can further explore interactions with biological targets (e.g., enzymes) .
Q. What strategies resolve contradictions in experimental data, such as conflicting solubility or spectroscopic results?
- Methodological Answer :
- Reproducibility : Standardize solvent purity, temperature, and measurement techniques (e.g., use deuterated solvents for NMR).
- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for structural confirmation and DSC for thermal stability).
- Theoretical alignment : Link discrepancies to molecular dynamics simulations (e.g., solvent effects on conformation) or tautomeric equilibria in the diazenyl group .
Q. How can researchers design experiments to investigate the compound’s potential as a photosensitizer or catalyst in redox reactions?
- Methodological Answer :
- Photochemical assays : Measure singlet oxygen () generation using a chemical trap (e.g., 1,3-diphenylisobenzofuran) under UV/visible light.
- Electrochemical analysis : Perform cyclic voltammetry to determine redox potentials, focusing on the diazenyl group’s electron-transfer capacity.
- Catalytic testing : Evaluate reductive dehalogenation of 4-chloro substituents using Pd/C or Fe nanoparticles, monitoring by GC-MS .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use membrane-based separation (nanofiltration) to isolate sulfonate-containing compounds via size exclusion and charge interactions. Alternatively, employ ion-exchange chromatography with quaternary ammonium resins to leverage the sulfonate group’s anionic character. Optimize mobile phase composition (e.g., methanol/ammonium acetate gradients) for HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
